3,4-Dichloro-1,2-phenylenediamine
Overview
Description
3,4-Dichloro-1,2-phenylenediamine is a chemical compound with the molecular formula C6H6Cl2N2 . It is used as a precursor in the production of permanent hair color . It is also known to be a cytotoxic agent that can inhibit certain enzymes in tissue culture .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, the synthesis of o-phenylenediamine involves nitration of 1,4-dichlorobenzene to give 2,5-dichloro-nitrobenzene, which is then reacted with an aqueous ammonium hydroxide solution. The 4-chloro-2-nitraniline obtained is subjected to catalytic hydrogenation to afford the end product .Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-1,2-phenylenediamine consists of a benzene ring with two chlorine atoms and two amine groups attached. The molecular weight is 177.03 g/mol .Physical And Chemical Properties Analysis
3,4-Dichloro-1,2-phenylenediamine has a molecular weight of 177.03 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. It has a topological polar surface area of 52 Ų .Scientific Research Applications
Spectrophotometric Applications
- Increased Sensitivity for Selenium Detection : 3,4-Dichloro-1,2-phenylenediamine has been found to provide increased sensitivity over 1,2-phenylenediamine for the spectrophotometric determination of selenium, making it a valuable reagent in analytical chemistry (Gotô & Tǒei, 1965).
Phototoxicity Studies
- Effect on Mutation and DNA Damage : Research on the phototoxicity of phenylenediamine hair dye chemicals, including 3,4-Dichloro-1,2-phenylenediamine, showed that chlorination makes these compounds more photochemically active, leading to DNA damage and mutation under light irradiation (Mosley-Foreman et al., 2008).
Chemical Synthesis and Reactivity
- Formation of 1,2-Dihydroquinoxalines : The reaction between o-phenylenediamine derivatives, including 3,4-Dichloro-1,2-phenylenediamine, and certain ketones, leads to the formation of 1,2-dihydroquinoxalines, which have significant applications in organic synthesis (Kolos et al., 1986).
Electrochemical Studies
- Oxidation Behavior : The electrochemical oxidation behavior of 3,4-Dichloro-1,2-phenylenediamine has been extensively studied, providing insights into its potential applications in electrochemistry and material sciences (Wandlowski et al., 1993).
Carcinogenicity Analysis
- Structure-Carcinogenicity Correlation : Research has been conducted to understand the correlation between the structure of phenylenediamines, including 3,4-Dichloro-1,2-phenylenediamine, and their carcinogenicity, which is crucial for safety assessments in various applications (Milman & Peterson, 1984).
Pharmaceutical and Medicinal Chemistry
- Potential in Cytotoxic Agent Design : Studies on cisplatin analogs containing o-phenylenediamine ligands, including 3,4-Dichloro-1,2-phenylenediamine, offer insights for designing more effective cytotoxic agents in cancer treatment (Köckerbauer & Bednarski, 1996).
Coordination Chemistry
- Formation of Nickel(II) Complexes : The template reaction of 3,4-Dichloro-1,2-phenylenediamine with other compounds leads to the formation of nickel(II) complexes, which have applications in coordination chemistry (Park et al., 1997).
Electrochemical Sensors
- L-Tyrosine Detection : A novel method using 3,4-Dichloro-1,2-phenylenediamine for the electrochemical detection of L-tyrosine has been developed, demonstrating its utility in biosensing technologies (Li-ya, 2014).
Environmental Chemistry
- Sequestering Agents for Iron(III) : Compounds derived from 3,4-Dichloro-1,2-phenylenediamine have been studied as sequestering agents for iron(III), highlighting their potential environmental applications (Sanchiz et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4-dichlorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVBFKPJZFNFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445654 | |
Record name | 3,4-dichloro-1,2-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1,2-phenylenediamine | |
CAS RN |
1668-01-5 | |
Record name | 3,4-dichloro-1,2-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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